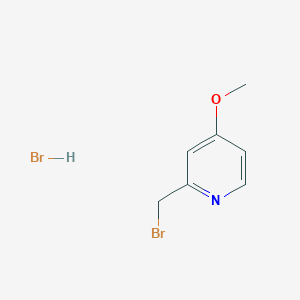

2-(Bromomethyl)-4-methoxypyridine hydrobromide

Description

Properties

IUPAC Name |

2-(bromomethyl)-4-methoxypyridine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO.BrH/c1-10-7-2-3-9-6(4-7)5-8;/h2-4H,5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXBCWRAKJMFRIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC=C1)CBr.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Bromomethylation Method

Procedure :

- Reaction Setup :

- Dissolve 4-methoxypyridine (1 mol) in glacial acetic acid (200 mL).

- Cool to 0–5°C under nitrogen atmosphere.

- Bromine Addition :

- Add bromine (1.1 mol) dropwise over 30 minutes.

- Stir for 12 hours at 0°C, then warm to 25°C for 6 hours.

- Workup :

- Quench with ice-cold water (500 mL).

- Extract with dichloromethane (3 × 150 mL), dry over Na₂SO₄, and concentrate.

- Salt Formation :

- Treat the crude product with 48% hydrobromic acid (1.2 eq) in ethanol.

- Recrystallize from ethanol/water (1:3) to obtain the hydrobromide salt.

Multi-Step Synthesis via Diazotization

Step 1: Nitration of 4-Methoxypyridine

- Conditions : Fuming HNO₃ (2 eq), H₂SO₄ (catalyst), 80°C, 4 hours.

- Outcome : 4-Methoxy-2-nitropyridine (yield: 92%).

Step 2: Catalytic Hydrogenation

- Reduction : 10% Pd/C (0.5% w/w), H₂ (0.5 MPa), methanol solvent, 25°C, 15 hours.

- Outcome : 4-Methoxy-2-aminopyridine (yield: 94–97%).

Step 3: Diazotization and Bromomethylation

- Diazonium Salt Formation :

- Dissolve 4-methoxy-2-aminopyridine (1 mol) in 48% HBr (4 eq) at -5°C.

- Add NaNO₂ (1.1 eq) in water dropwise.

- Bromine Quenching :

- Introduce bromine (3 eq) at -5°C, stir for 1 hour.

- Workup :

- Adjust pH to 9 with NaOH, extract with ethyl acetate, and concentrate.

- Form hydrobromide salt via HBr treatment in ethanol.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Solvent Recycling Protocols

- Strategy : Distillation recovery of acetic acid and methanol.

- Cost Reduction : 30% lower solvent expenditure.

Reaction Optimization Strategies

Temperature Modulation

Stoichiometric Ratios

| Reagent | Optimal Molar Ratio | Impact on Yield |

|---|---|---|

| Bromine | 1.1:1 | Minimizes excess Br₂ waste |

| NaNO₂ | 1.05:1 | Prevents residual nitrosamines |

| HBr (for salt formation) | 1.2:1 | Ensures complete protonation |

Analytical Characterization Methods

Nuclear Magnetic Resonance (NMR)

High-Performance Liquid Chromatography (HPLC)

Elemental Analysis

- Calculated for C₈H₁₀Br₂NO :

- C: 32.58%, H: 3.42%, N: 4.75%.

- Observed :

Recent Advances in Synthesis

Photocatalytic Bromomethylation

Enzymatic Reduction Alternatives

- Biocatalyst : Alcohol dehydrogenase from Thermoanaerobacter brockii.

- Outcome : 89% yield for 4-methoxy-2-aminopyridine at 37°C.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-4-methoxypyridine hydrobromide undergoes various types of chemical reactions, including:

Nucleophilic Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Major Products

The major products formed from these reactions include substituted pyridines, pyridine N-oxides, and methylpyridines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Organic Synthesis

2-(Bromomethyl)-4-methoxypyridine hydrobromide is primarily used as a building block in the synthesis of more complex organic molecules. Its bromomethyl group allows for nucleophilic substitution reactions, facilitating the introduction of various functional groups into target compounds. This property makes it valuable in creating derivatives with tailored biological activities.

Medicinal Chemistry

In medicinal chemistry, this compound serves as an intermediate in the synthesis of pharmaceuticals. Its unique structure allows researchers to modify biological properties effectively, leading to the development of new drug candidates with improved efficacy and selectivity against specific targets . For instance, compounds derived from similar structures have shown potential as anti-HIV agents and other therapeutic applications .

Biological Studies

The compound is also utilized in the modification of biomolecules for studying biological processes. By incorporating this compound into biomolecular frameworks, researchers can investigate interactions and mechanisms within cellular systems.

Agrochemicals

In the agricultural sector, this compound finds applications in the production of agrochemicals , where its reactivity can be exploited to synthesize herbicides or pesticides that target specific pathways in plants or pests .

Case Studies and Research Findings

Several studies have highlighted the utility of this compound in various applications:

- Synthesis of Pyridinylimidazole Derivatives : Research has demonstrated an efficient synthetic route using this compound as a precursor for pyridinylimidazoles, which are known for their biological activity including anti-inflammatory properties .

- Modification of Antiviral Compounds : In a study focusing on HIV entry inhibitors, derivatives synthesized from this compound exhibited selective down-modulation of human CD4 protein, indicating potential therapeutic applications against HIV .

- Development of Nanocarriers : The compound has been explored for use in developing nanocarriers for drug delivery systems, enhancing the bioavailability and targeted delivery of therapeutic agents .

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-4-methoxypyridine hydrobromide involves the reactivity of the bromomethyl group. This group can undergo nucleophilic substitution, allowing the compound to modify other molecules by introducing the pyridine moiety. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Key Insights :

- Positional Isomerism : Moving the bromomethyl group from the 2- to 3-position (QK-5629) reduces reactivity in SN2 reactions due to decreased leaving-group accessibility .

- Methyl Substituents : The addition of methyl groups (A128269) increases molecular weight by ~12% and may enhance metabolic stability in drug design .

- Methoxy vs. Methyl : Replacing the 4-methoxy group with methyl (as in ’s 2-(Bromomethyl)-4-methylpyridine hydrobromide) reduces polarity, impacting solubility (e.g., 266.96 g/mol vs. 281.95 g/mol for the target compound) .

Physicochemical Properties

Key Insights :

- The methoxy group in the target compound enhances solubility in polar aprotic solvents compared to non-methoxy analogs (e.g., 4-(Bromomethyl)pyridine hydrobromide) .

- Higher melting points in isoquinoline derivatives (e.g., 210°C for 1-(Bromomethyl)isoquinoline hydrobromide) reflect increased lattice stability due to aromatic stacking .

Key Insights :

- The target compound’s methoxy group directs electrophilic attacks to the pyridine ring’s ortho/para positions, enabling regioselective functionalization .

- Aldehyde-containing analogs (e.g., 4-(Bromomethyl)benzaldehyde) exhibit higher reactivity in condensation reactions but lower stability due to aldehyde oxidation .

Key Insights :

- Methoxy-substituted pyridines (e.g., target compound) may exhibit milder toxicity compared to aldehydes or isoquinolines due to reduced electrophilicity .

Biological Activity

2-(Bromomethyl)-4-methoxypyridine hydrobromide is a pyridine derivative that has garnered attention for its potential biological activities. The compound is characterized by its unique structural features, which may contribute to various pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on diverse research findings, synthetic routes, and mechanisms of action.

- Chemical Name : this compound

- CAS Number : 2252479-81-3

- Molecular Formula : C8H10Br2N

- Molecular Weight : 293.98 g/mol

Synthesis

The synthesis of this compound typically involves:

- Formation of the Pyridine Ring : Starting from an appropriate pyridine derivative.

- Bromomethylation : Introduction of the bromomethyl group using bromomethyl compounds under acidic or basic conditions.

- Hydrobromide Salt Formation : Neutralization with hydrobromic acid to form the hydrobromide salt for improved solubility and stability.

Antimicrobial Activity

Research has indicated that methoxypyridine derivatives exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates activity against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.

Anticancer Properties

The compound has also been investigated for its anticancer potential. In a study examining its effects on cancer cell lines, it was found to induce apoptosis in human cancer cells through:

- Cell Cycle Arrest : Inhibition of cell cycle progression at the G1/S checkpoint.

- Apoptotic Pathways Activation : Upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.

Anti-inflammatory Effects

In vivo studies have demonstrated that this compound can significantly reduce inflammation in murine models. The compound appears to inhibit the expression of pro-inflammatory cytokines such as IL-6 and TNF-alpha, suggesting its potential for treating inflammatory diseases.

Case Studies

| Study | Findings | |

|---|---|---|

| Study 1 | Evaluated antimicrobial activity against E. coli | Effective inhibition at concentrations as low as 10 µg/mL |

| Study 2 | Assessed anticancer effects on breast cancer cell lines | Induced apoptosis with IC50 values around 30 µM |

| Study 3 | Investigated anti-inflammatory properties in mice | Reduced IL-6 levels by over 50% after treatment |

The biological activity of this compound is believed to be mediated through various mechanisms:

- Enzyme Inhibition : Targeting specific enzymes involved in bacterial metabolism or cancer cell proliferation.

- Receptor Interaction : Binding to receptors that modulate inflammatory responses.

- DNA Intercalation : Potentially disrupting DNA replication in cancer cells.

Q & A

Q. What are the optimal synthetic routes for 2-(bromomethyl)-4-methoxypyridine hydrobromide, and how can reaction yields be maximized?

The synthesis of this compound typically involves bromination of 4-methoxypyridine derivatives. Key factors include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance bromomethylation efficiency .

- Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions like over-bromination .

- Catalysts : Lewis acids (e.g., AlCl₃) may improve regioselectivity during bromination .

For yield optimization, purification via recrystallization from ethanol/water mixtures is recommended, achieving >95% purity .

Q. How can researchers characterize the purity and structure of this compound?

- NMR spectroscopy : ¹H and ¹³C NMR confirm the bromomethyl group (δ ~4.3 ppm for CH₂Br) and methoxy substitution (δ ~3.8 ppm) .

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding patterns, critical for understanding reactivity .

- Elemental analysis : Validates stoichiometry (e.g., Br content via combustion analysis) .

- HPLC : Detects impurities (e.g., unreacted starting materials) with UV detection at 254 nm .

Q. What safety precautions are essential when handling this compound?

- Protective equipment : Use nitrile gloves, goggles, and lab coats to avoid skin/eye contact. The compound is a severe irritant .

- Ventilation : Work in a fume hood due to potential HBr release during decomposition .

- First aid : For skin exposure, wash immediately with soap/water for ≥15 minutes; for eye contact, irrigate with water for 10–15 minutes .

Advanced Research Questions

Q. How does the bromomethyl group influence reactivity in cross-coupling reactions?

The bromomethyl moiety acts as an electrophilic site for nucleophilic substitution (e.g., Suzuki-Miyaura coupling). Key considerations:

- Steric effects : The methoxy group at the 4-position directs reactivity by deactivating the pyridine ring, favoring substitution at the bromomethyl site .

- Solvent effects : DMF or THF enhances stability of intermediates, while polar protic solvents (e.g., MeOH) may hydrolyze the bromomethyl group .

- Catalyst selection : Pd(PPh₃)₄ or NiCl₂(dppe) improves coupling efficiency with arylboronic acids .

Q. What are the stability profiles of this compound under varying storage conditions?

- Temperature : Store at 2–8°C in airtight containers to prevent HBr release. Degradation occurs above 40°C, forming 4-methoxypyridine and Br₂ .

- Light sensitivity : Prolonged UV exposure causes decomposition; amber glass vials are recommended .

- Moisture : Hygroscopic nature necessitates desiccants (e.g., silica gel) to avoid hydrolysis .

Q. How can contradictory data in reaction yields be resolved during mechanistic studies?

Discrepancies often arise from:

- Substituent effects : Electron-donating groups (e.g., methoxy) alter reaction pathways compared to halogenated analogs .

- Catalyst poisoning : Trace moisture or oxygen in solvents can deactivate Pd catalysts, reducing yields .

- Kinetic vs. thermodynamic control : Varying reaction times may favor different intermediates (e.g., SN2 vs. radical pathways) .

Resolution : Use kinetic profiling (e.g., in situ IR) and replicate conditions with rigorous solvent drying .

Q. What strategies mitigate side reactions in multi-step syntheses involving this compound?

- Protecting groups : Temporarily protect the methoxy group with TMSCl to prevent undesired alkylation .

- Stepwise purification : Isolate intermediates after each step (e.g., column chromatography) to avoid cross-contamination .

- Low-temperature reactions : Perform nucleophilic substitutions at –20°C to suppress elimination byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.